molecular formula C6H2Cl3NO4S B1323167 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride CAS No. 276702-53-5

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1323167
CAS No.: 276702-53-5
M. Wt: 290.5 g/mol
InChI Key: KMRQWMSLMFLCKC-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl3NO4S. It is known for its applications in various fields, including organic synthesis and industrial chemistry. The compound is characterized by the presence of two chlorine atoms, a nitro group, and a sulfonyl chloride group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride typically involves the chlorination of 3-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms at the 2 and 6 positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound is often achieved through a multi-step process that includes nitration, sulfonation, and chlorination reactions. The process is optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed:

    Substitution: Products include sulfonamides and sulfonate esters.

    Reduction: The major product is 2,6-dichloro-3-aminobenzene-1-sulfonyl chloride.

    Oxidation: The major product is 2,6-dichloro-3-nitrobenzenesulfonic acid.

Scientific Research Applications

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, for research purposes.

    Medicine: It is used in the development of drugs and diagnostic agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

    2-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the chlorine substituents.

    2,4-Dichloro-1-nitrobenzene: Similar in having chlorine and nitro groups but lacks the sulfonyl chloride group.

Uniqueness: 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both chlorine and nitro groups along with the sulfonyl chloride group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2,6-dichloro-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO4S/c7-3-1-2-4(10(11)12)5(8)6(3)15(9,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRQWMSLMFLCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634248
Record name 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276702-53-5
Record name 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium hydroxide (12.07 g, 0.215 mol) was added to a solution of 2,6-dichloro-3-nitrobenzenesulfonic acid dihydrate (44.35 g, 0.144 mol) in MeOH (850 mL) and the reaction was allowed to stir at room temperature for 14 hr. The reaction mixture was concentrated and the resulting solid was dried in vacu overnight. To this was added PCl5 (30.00 g, 0.144 mol) followed by POCl3 (475 mL) and the mixture was refluxed overnight. The reaction was then cooled to room temperature and concentrated. The resulting mixture was taken up in EtOAc and chilled in an ice bath. Ice chunks were slowly added to the reaction mixture to quench any leftover PCl5. When bubbling ceased, water was added and the reaction mix was extracted with EtOAc. The organic layer was dried (MgSO4) and concentrated to yield 2,6-Dichloro-3-nitrobenzenesulfonyl chloride (40.42 g, 97%). 1H NMR (DMSO-d6); 7.88 (d, 1H), 7.75 (d, 1H).
Quantity
12.07 g
Type
reactant
Reaction Step One
Name
2,6-dichloro-3-nitrobenzenesulfonic acid dihydrate
Quantity
44.35 g
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
475 mL
Type
reactant
Reaction Step Three

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